molecular formula C13H23NO4S B7124089 2-Methoxy-4-(1-methoxypropan-2-ylsulfonyl)-4-azatricyclo[4.2.1.03,7]nonane

2-Methoxy-4-(1-methoxypropan-2-ylsulfonyl)-4-azatricyclo[4.2.1.03,7]nonane

Cat. No.: B7124089
M. Wt: 289.39 g/mol
InChI Key: HYKLYFQNAFUKEC-UHFFFAOYSA-N
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Description

2-Methoxy-4-(1-methoxypropan-2-ylsulfonyl)-4-azatricyclo[42103,7]nonane is a complex organic compound with a unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-4-(1-methoxypropan-2-ylsulfonyl)-4-azatricyclo[4.2.1.03,7]nonane typically involves multiple steps, starting from simpler organic molecules. The key steps include:

    Formation of the tricyclic core: This can be achieved through a series of cyclization reactions.

    Introduction of the methoxy groups: Methoxylation reactions are used to introduce the methoxy groups at specific positions.

    Sulfonylation: The sulfonyl group is introduced using sulfonyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-4-(1-methoxypropan-2-ylsulfonyl)-4-azatricyclo[4.2.1.03,7]nonane can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., Cl2, Br2) or nucleophiles (e.g., NH3, OH-) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

2-Methoxy-4-(1-methoxypropan-2-ylsulfonyl)-4-azatricyclo[4.2.1.03,7]nonane has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or in the study of enzyme interactions.

    Medicine: Research may explore its potential as a pharmaceutical agent, particularly if it exhibits biological activity.

    Industry: It could be used in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism by which 2-Methoxy-4-(1-methoxypropan-2-ylsulfonyl)-4-azatricyclo[4.2.1.03,7]nonane exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The exact pathways and targets would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methoxy-4-(1-methoxypropan-2-ylsulfonyl)-4-azatricyclo[4.2.1.03,7]nonane is unique due to its specific functional groups and tricyclic structure, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

2-methoxy-4-(1-methoxypropan-2-ylsulfonyl)-4-azatricyclo[4.2.1.03,7]nonane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO4S/c1-8(7-17-2)19(15,16)14-6-10-4-9-5-11(10)12(14)13(9)18-3/h8-13H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYKLYFQNAFUKEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC)S(=O)(=O)N1CC2CC3CC2C1C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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